molecular formula C11H12F3NO2 B3015663 methyl (3R)-3-amino-3-[2-(trifluoromethyl)phenyl]propanoate CAS No. 1228550-48-8

methyl (3R)-3-amino-3-[2-(trifluoromethyl)phenyl]propanoate

Cat. No.: B3015663
CAS No.: 1228550-48-8
M. Wt: 247.217
InChI Key: YDOJADAEHIWPGC-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (3R)-3-amino-3-[2-(trifluoromethyl)phenyl]propanoate (CAS: 1228550-48-8) is a chiral β-amino ester featuring a trifluoromethyl group at the ortho position of the phenyl ring. Its molecular formula is C₁₁H₁₂F₃NO₂, with a molecular weight of 247.2 g/mol and a minimum purity of 95% . The compound is synthesized for laboratory use, often serving as a key intermediate in pharmaceutical and agrochemical research due to the electron-withdrawing properties of the trifluoromethyl group, which enhances metabolic stability and binding affinity .

Properties

IUPAC Name

methyl (3R)-3-amino-3-[2-(trifluoromethyl)phenyl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO2/c1-17-10(16)6-9(15)7-4-2-3-5-8(7)11(12,13)14/h2-5,9H,6,15H2,1H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDOJADAEHIWPGC-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC=CC=C1C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@H](C1=CC=CC=C1C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Methyl (3R)-3-amino-3-[2-(trifluoromethyl)phenyl]propanoate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include trifluoromethyl phenyl sulfone and photoredox catalysts . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemistry

Methyl (3R)-3-amino-3-[2-(trifluoromethyl)phenyl]propanoate plays a significant role in synthetic chemistry, particularly in the development of new methodologies for trifluoromethylation. This process is crucial for creating fluorinated compounds that exhibit unique chemical properties.

  • Trifluoromethylation Techniques : The compound is used to explore various trifluoromethylation techniques, which are essential in synthesizing pharmaceuticals and agrochemicals .

Biology

The compound's structural features allow it to interact with biological systems effectively. Its amino group facilitates interactions with enzymes and receptors, potentially modulating their activities.

  • Biological Activity : Studies indicate that the trifluoromethyl group enhances the compound's biological activity, making it useful in various biological studies . It has been linked to increased antimicrobial efficacy against both Gram-positive and Gram-negative bacteria due to its ability to disrupt bacterial membranes .

Medicine

In the pharmaceutical industry, this compound is explored for its potential therapeutic applications.

  • Drug Development : The compound is being investigated for its role in developing drugs targeting central nervous system disorders and other conditions due to its favorable pharmacokinetic properties .

Neuroinflammation Study

Research has shown that this compound exhibits neuroprotective effects in models of neuroinflammation, suggesting potential therapeutic applications in neurological disorders .

Antimicrobial Efficacy

In vitro tests demonstrated that this compound exhibited potent antimicrobial activity against a range of bacterial strains. The presence of the trifluoromethyl group was linked to increased membrane disruption, indicating its potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of methyl (3R)-3-amino-3-[2-(trifluoromethyl)phenyl]propanoate involves the generation of trifluoromethyl radicals through photoredox catalysis . These radicals can then participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific application and conditions used.

Comparison with Similar Compounds

Positional Isomers

  • Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate This isomer shifts the trifluoromethyl group to the meta position on the phenyl ring.

Substituent Variations

  • Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate (CAS: 106263-53-0) This analog replaces the amino group with a ketone and uses an ethyl ester. Its similarity score to the target compound is 0.86, reflecting shared trifluoromethylphenyl motifs. The ketone moiety increases polarity, as evidenced by its LCMS data (m/z 407 [M+H]⁺) and shorter HPLC retention time (0.29 min) under acidic conditions compared to amino esters .
  • Methyl (3R)-3-amino-3-(2-fluoro-3-methoxyphenyl)propanoate (CAS: 1213322-08-7) Substituting the trifluoromethyl group with fluorine and methoxy groups reduces molecular weight (227.23 g/mol) and alters electronic effects.

Functional Group Replacements

  • Methyl 3-amino-3-(4-(ethylsulfonyl)phenyl)propanoate (CAS: 2231669-23-9) Replacing the trifluoromethyl group with an ethylsulfonyl moiety significantly increases molecular weight (~299.3 g/mol) and introduces a strong electron-withdrawing sulfonyl group. This modification could enhance solubility but may reduce membrane permeability compared to the target compound .

Table 1: Comparative Data for Methyl (3R)-3-amino-3-[2-(trifluoromethyl)phenyl]propanoate and Analogs

Compound Name CAS Number Substituent Position/Group Molecular Weight (g/mol) Key Properties/Data
This compound 1228550-48-8 Ortho-CF₃ 247.2 Purity ≥95%; LCMS: ~248 [M+H]⁺ (inferred)
Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate N/A Meta-CF₃ 247.21 Structural isomer; no LCMS data
Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate 106263-53-0 Para-CF₃; ketone 407.3 LCMS: m/z 407 [M+H]⁺; HPLC: 0.29 min
Methyl (3R)-3-amino-3-(2-fluoro-3-methoxyphenyl)propanoate 1213322-08-7 2-F, 3-OCH₃ 227.23 Lower MW; fluorine/methoxy effects
Methyl 3-amino-3-(4-(ethylsulfonyl)phenyl)propanoate 2231669-23-9 Para-SO₂C₂H₅ ~299.3 Enhanced polarity; sulfonyl group

Biological Activity

Methyl (3R)-3-amino-3-[2-(trifluoromethyl)phenyl]propanoate is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Molecular Formula : C11H12F3N O2
Molecular Weight : Approximately 247.21 g/mol
CAS Number : 1228570-45-3

The compound features a trifluoromethyl group, which enhances its lipophilicity, metabolic stability, and overall pharmacological properties. The amino group contributes to its potential as a bioactive molecule, making it a subject of interest in drug development.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems:

  • Enzyme Interaction : The amino group allows the compound to interact with specific enzymes, potentially modulating their activity.
  • Receptor Binding : The trifluoromethyl group may enhance binding affinity to receptors, influencing signaling pathways.
  • Pathways Involved : The compound can affect various biochemical pathways, leading to therapeutic effects.

Biological Activity

Research indicates that compounds with similar structures exhibit significant biological activities, including:

  • Antimicrobial Activity : Studies have shown that fluorinated compounds often possess enhanced antimicrobial properties due to increased membrane permeability.
  • Neuroprotective Effects : Some analogs have demonstrated neuroprotective effects in models of neuroinflammation, suggesting potential applications in treating neurodegenerative diseases.
  • Anti-inflammatory Properties : The compound may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory conditions.

Data Table: Biological Activity Overview

Activity TypeDescriptionReferences
AntimicrobialEnhanced activity against various pathogens
NeuroprotectiveProtective effects in neuroinflammation models
Anti-inflammatoryModulation of inflammatory cytokines

Case Studies

  • Neuroinflammation Study :
    • A study evaluated the effects of this compound on microglial activation in a mouse model of multiple sclerosis. Results indicated a significant reduction in inflammatory markers and improved neurological scores, suggesting potential for neuroprotective therapy .
  • Antimicrobial Efficacy :
    • In vitro tests demonstrated that the compound exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group was linked to increased membrane disruption .

Q & A

What are the recommended synthetic routes for methyl (3R)-3-amino-3-[2-(trifluoromethyl)phenyl]propanoate, and how can enantiomeric purity be ensured?

Basic Research Focus : Synthesis and chiral resolution.
Methodological Answer :
The compound can be synthesized via catalytic asymmetric hydrogenation of α,β-unsaturated esters or through enzymatic resolution of racemic mixtures. For enantiomeric purity, chiral HPLC (e.g., using a Chiralpak® IA column) or polarimetric analysis is critical. Evidence from structurally similar trifluoromethylphenylpropanoates suggests that chiral auxiliaries like (R)-Boc-3-(trifluoromethyl)-β-Phe-OH can guide stereoselectivity . Post-synthetic validation via X-ray crystallography (as seen in methyl-substituted propanoates) ensures conformational accuracy .

How can the stability of this compound be evaluated under varying experimental conditions?

Advanced Research Focus : Stability profiling and degradation kinetics.
Methodological Answer :
Stability studies should include accelerated degradation tests under thermal (40–60°C), hydrolytic (pH 1–13), and oxidative (H₂O₂) conditions. High-resolution mass spectrometry (HRMS) and NMR can identify degradation products, such as trifluoromethylphenylpropanoic acid derivatives . For storage, maintain the compound in inert, moisture-free environments at –20°C, as trifluoromethyl groups are prone to hydrolysis under prolonged exposure to humidity .

What analytical techniques are optimal for distinguishing between the (R)- and (S)-enantiomers of this compound?

Basic Research Focus : Analytical characterization.
Methodological Answer :
Chiral separation via HPLC using cellulose-based columns (e.g., Chiralcel® OD-H) with hexane/isopropanol mobile phases is recommended. Circular dichroism (CD) spectroscopy can confirm enantiomeric excess (ee), while single-crystal X-ray diffraction provides definitive stereochemical assignment, as demonstrated in methyl benzamido-hydroxypropanoate analogs .

How can computational modeling predict the biological activity of this compound?

Advanced Research Focus : Structure-activity relationship (SAR) modeling.
Methodological Answer :
Density Functional Theory (DFT) calculations can optimize the compound’s 3D conformation, while molecular docking (e.g., AutoDock Vina) evaluates binding affinity to target proteins like aminopeptidases. The trifluoromethyl group’s electron-withdrawing effects enhance metabolic stability, as seen in related phenylpropanoates . Pharmacokinetic properties (e.g., logP, bioavailability) can be predicted using QSPR models .

What experimental strategies resolve contradictions in reported synthetic yields of this compound?

Advanced Research Focus : Data reconciliation and optimization.
Methodological Answer :
Contradictions often arise from variations in catalyst loading (e.g., Pd/C vs. Ru-BINAP) or solvent polarity. Design of Experiments (DoE) with response surface methodology (RSM) can optimize parameters like temperature, pressure, and catalyst ratio. For example, Kanto Chemical’s protocols for trifluoromethylphenylpropanoic acid derivatives recommend THF/water mixtures for higher yields .

How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Basic Research Focus : Mechanistic studies.
Methodological Answer :
The –CF₃ group is a strong electron-withdrawing substituent, activating the phenyl ring toward electrophilic substitution at the meta position. Kinetic studies using NMR monitoring (e.g., in DMSO-d₆) reveal that the amino ester group undergoes nucleophilic attack 30% faster than non-fluorinated analogs, as observed in related propanoate esters .

What are the environmental fate and ecotoxicological risks of this compound?

Advanced Research Focus : Environmental impact assessment.
Methodological Answer :
Follow the INCHEMBIOL framework :

  • Abiotic degradation : Hydrolysis half-life (t₁/₂) in aqueous buffers at pH 7 (25°C) predicts persistence.
  • Biotic degradation : Soil microcosm studies with LC-MS/MS detect metabolites like 3-amino-3-[2-(trifluoromethyl)phenyl]propanoic acid.
  • Ecotoxicology : Daphnia magna acute toxicity assays (EC₅₀) assess aquatic risk. The –CF₃ group may bioaccumulate, requiring OECD 305 guidelines for validation.

How can isotopic labeling (e.g., ¹³C, ¹⁵N) aid in metabolic pathway tracing for this compound?

Advanced Research Focus : Isotopic tracer studies.
Methodological Answer :
Synthesize ¹³C-labeled methyl esters via Claisen condensation with ¹³C-acetic anhydride. ¹⁵N-labeling of the amino group can be achieved using ¹⁵NH₄Cl in reductive amination. LC-HRMS tracks labeled metabolites in in vitro hepatocyte models, identifying hepatic clearance pathways and potential drug-drug interactions .

What are the challenges in scaling up the synthesis of this compound from milligram to kilogram quantities?

Advanced Research Focus : Process chemistry.
Methodological Answer :
Key challenges include maintaining enantiomeric purity during catalytic hydrogenation at high pressures (>50 bar) and minimizing racemization during ester hydrolysis. Continuous flow reactors with immobilized chiral catalysts (e.g., Pd/Al₂O₃) improve scalability, as demonstrated in Kanto Chemical’s large-scale protocols for trifluoromethylphenylpropanoic acids .

How can cryo-EM or X-ray crystallography elucidate the compound’s binding mode to biological targets?

Advanced Research Focus : Structural biology.
Methodological Answer :
Co-crystallize the compound with target enzymes (e.g., proteases) using vapor diffusion methods. Cryo-EM at 2–3 Å resolution visualizes the trifluoromethylphenyl group’s hydrophobic interactions with active-site pockets, as seen in analogous propanoate-protein complexes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.